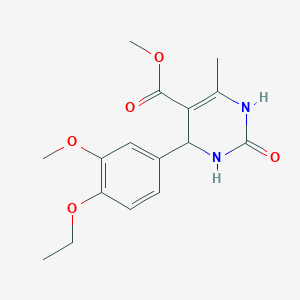![molecular formula C20H21FN2O3 B5105957 3-[(4-fluorobenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5105957.png)
3-[(4-fluorobenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-fluorobenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinediones. It is commonly referred to as FUB-PB-22. This compound has gained significant attention in the scientific community due to its potential applications in research.
Mécanisme D'action
FUB-PB-22 activates the CB1 and CB2 receptors in the brain, which leads to the release of neurotransmitters such as dopamine and serotonin. This activation results in various physiological effects such as pain relief, anti-inflammatory effects, and relaxation.
Biochemical and Physiological Effects:
FUB-PB-22 has been shown to have several biochemical and physiological effects. It has been found to have analgesic properties and can reduce pain in animal models. It also has anti-inflammatory effects and can reduce inflammation in the body. Additionally, FUB-PB-22 has been shown to have anxiolytic effects and can reduce anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FUB-PB-22 is its potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal compound for studying the effects of cannabinoid receptor activation on various physiological processes. However, one of the limitations of FUB-PB-22 is its potential for abuse and misuse. Therefore, it is important to handle this compound with caution and follow proper safety protocols.
Orientations Futures
There are several future directions for research involving FUB-PB-22. One area of interest is the development of new and more potent cannabinoid receptor agonists. Another area of interest is the study of the long-term effects of FUB-PB-22 on the brain and body. Additionally, FUB-PB-22 could be used to study the effects of cannabinoid receptor activation on various disease states such as cancer and neurodegenerative disorders.
In conclusion, FUB-PB-22 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been shown to have several biochemical and physiological effects and has been used extensively to study the effects of cannabinoid receptor activation on various physiological processes. However, it is important to handle this compound with caution and follow proper safety protocols due to its potential for abuse and misuse. There are several future directions for research involving FUB-PB-22, including the development of new and more potent cannabinoid receptor agonists and the study of its long-term effects on the brain and body.
Méthodes De Synthèse
The synthesis of FUB-PB-22 involves the reaction of 4-propoxybenzaldehyde with 3-(4-fluorobenzylamino)pyrrolidine-2,5-dione in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
FUB-PB-22 has been used extensively in scientific research as a cannabinoid receptor agonist. It binds to the CB1 and CB2 receptors in the brain, which are responsible for regulating various physiological processes. This compound has been used to study the effects of cannabinoid receptor activation on pain, inflammation, and anxiety.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-2-11-26-17-9-7-16(8-10-17)23-19(24)12-18(20(23)25)22-13-14-3-5-15(21)6-4-14/h3-10,18,22H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPVGHYTNCPFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methoxyethyl)-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5105878.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methoxybenzamide](/img/structure/B5105889.png)

![2-amino-4-(2,5-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5105914.png)
![4-bromo-2-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5105918.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5105922.png)
![5-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5105931.png)
![5-benzyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B5105939.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-thienyl)methyl]amine](/img/structure/B5105971.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5105980.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105984.png)